IUPAC name for 2-amino-1,3-benzothiazole-6-carboxamide
IUPAC name for 2-amino-1,3-benzothiazole-6-carboxamide
<Technical Guide: 2-Amino-1,3-benzothiazole-6-carboxamide
A Comprehensive Resource for Medicinal Chemistry and Drug Development Professionals
Abstract: The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its versatile interactions with a multitude of biological targets.[1][2] This guide focuses on a specific derivative, 2-amino-1,3-benzothiazole-6-carboxamide, providing an in-depth analysis of its physicochemical properties, a robust synthesis protocol, detailed analytical characterization methods, and an exploration of its biological significance. This document is intended to serve as a technical resource for researchers and scientists engaged in drug discovery and development, offering both foundational knowledge and practical, field-proven insights.
Physicochemical and Structural Properties
Understanding the fundamental properties of 2-amino-1,3-benzothiazole-6-carboxamide is critical for designing experiments, formulating delivery systems, and interpreting biological data. The key identifiers and computed properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-amino-1,3-benzothiazole-6-carboxamide | PubChem[3] |
| CAS Number | 111962-90-4 | PubChem[3] |
| Molecular Formula | C₈H₇N₃OS | PubChem[3] |
| Molecular Weight | 193.23 g/mol | PubChem[3] |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)N)SC(=N2)N | PubChem[3] |
| InChIKey | HPRLVAQRFQEQPF-UHFFFAOYSA-N | PubChem[3] |
| XLogP3 | 1.1 | PubChem[3] |
| Hydrogen Bond Donors | 2 | PubChem[3] |
| Hydrogen Bond Acceptors | 4 | PubChem[3] |
Synthesis and Purification Protocol
The synthesis of the 2-aminobenzothiazole core is classically achieved through the reaction of a substituted aniline with a thiocyanate salt in the presence of bromine.[1] This section provides a detailed, step-by-step protocol for the synthesis of the title compound, adapted from established methods for related benzothiazole derivatives.
Synthesis Workflow Diagram
The overall synthetic process is outlined in the workflow below.
Caption: Synthetic workflow for 2-amino-1,3-benzothiazole-6-carboxamide.
Detailed Experimental Protocol
Materials:
-
4-aminobenzamide
-
Ammonium thiocyanate (or Potassium thiocyanate)
-
Glacial acetic acid
-
Bromine
-
Ethanol (95%)
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, ice bath, and filtration apparatus.
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 4-aminobenzamide (1 equivalent) and ammonium thiocyanate (2.2 equivalents) in glacial acetic acid.[4]
-
Cooling: Cool the mixture in an ice-salt bath to a temperature between 0-5°C with continuous stirring.
-
Bromination: Prepare a solution of bromine (1 equivalent) in glacial acetic acid. Add this solution dropwise from the dropping funnel to the reaction mixture over a period of 30-45 minutes.[4]
-
Scientist's Note: The temperature must be strictly maintained below 10°C during the addition of bromine to control the exothermic reaction and prevent the formation of unwanted poly-brominated byproducts.[1] This electrophilic aromatic substitution and subsequent intramolecular cyclization is the key step in forming the benzothiazole ring.
-
-
Reaction Progression: After the complete addition of bromine, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.
-
Precipitation: Pour the reaction mixture slowly into a beaker containing a large volume of ice-cold water while stirring vigorously. A solid precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration. Wash the precipitate thoroughly with cold water to remove any residual acetic acid and inorganic salts.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent, such as an ethanol-water mixture, to yield the final, purified 2-amino-1,3-benzothiazole-6-carboxamide.[5]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Analytical Characterization
To ensure the identity, structure, and purity of the synthesized compound, a comprehensive analytical workflow is mandatory. This serves as a self-validating system for the synthesis protocol.
Analytical Workflow Diagram
Caption: Standard analytical workflow for compound characterization.
Expected Spectroscopic Data
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FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is expected to show characteristic peaks for the primary amine (N-H stretching around 3300-3500 cm⁻¹), the amide group (C=O stretching around 1650-1680 cm⁻¹ and N-H stretching), and aromatic C-H and C=C bonds.[6][7]
-
¹H-NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum in a solvent like DMSO-d₆ should reveal distinct signals for the aromatic protons on the benzene ring, as well as broad singlets for the protons of the C2-amino group and the C6-carboxamide group.[6][8]
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR will display signals corresponding to the unique carbon atoms in the benzothiazole ring system and the carboxamide group.[6][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ corresponding to C₈H₈N₃OS⁺.[6][8]
Biological Activity and Therapeutic Potential
The 2-aminobenzothiazole scaffold is a cornerstone in the development of agents with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2]
Anticancer Applications
Derivatives of 2-aminobenzothiazole have been extensively investigated as potent anticancer agents.[2] They have been shown to target a variety of cancer-related proteins, including:
-
Kinase Inhibitors: Many derivatives act as inhibitors of crucial kinases involved in cancer cell proliferation and survival, such as EGFR, VEGFR-2, and PI3K.[2][10]
-
Epigenetic Modulators: Some compounds have shown activity against epigenetic targets like histone deacetylases (HDAC).[2]
-
Cytotoxicity: The core structure and its derivatives demonstrate selective cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancer cells.[10][11]
RNA Targeting
Intriguingly, 2-amino-1,3-benzothiazole-6-carboxamide itself has been identified in a virtual screen as a small molecule that preferentially binds to a specific non-canonical RNA structure—the tandem UU:GA mismatch motif.[12] This finding is significant as it highlights the potential for this compound to serve as a scaffold for developing RNA-targeting therapeutics. The ability to specifically target non-coding RNAs or regulatory regions within mRNA could open new avenues for treating diseases that are difficult to address with traditional protein-targeting drugs.[12]
In Vitro Cytotoxicity Assay (MTT Protocol)
A standard method to evaluate the anticancer potential of a compound is the MTT assay, which measures cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000–10,000 cells per well and incubate overnight.[1]
-
Compound Treatment: Prepare serial dilutions of 2-amino-1,3-benzothiazole-6-carboxamide in the culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a blank.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.[1]
-
Scientist's Note: Living cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into a purple formazan precipitate. The amount of formazan produced is proportional to the number of viable cells.
-
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm. The cell viability can be calculated relative to the vehicle control.
Safety and Handling
As with any chemical compound in a research setting, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling the compound.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
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2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central. Available from: [Link]
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Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central. Available from: [Link]
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Amino-1,3-benzothiazole, Schiff bases and Azo dyes of 2-Amino. IOSR Journal. Available from: [Link]
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Synthesis and various biological activities of benzothiazole derivative: A review. Available from: [Link]
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Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Available from: [Link]
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Certain Derivatives of 2- Aminobenzothiazole: Significance and symbolism. Available from: [Link]
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2-Amino-1,3-benzothiazole-6-carboxamide | C8H7N3OS. PubChem. Available from: [Link]
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Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Publications. Available from: [Link]
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A Review on Recent Development and biological applications of benzothiazole derivatives. Available from: [Link]
-
2-Amino-1,3-benzothiazole-6-carboxamide Preferentially Binds the Tandem Mismatch Motif r(UY:GA). PubMed. Available from: [Link]
-
steps for the synthesis of 6-carboxylate 2-aminobenzothiazole derivative (A1-A6a-c). Available from: [Link]
-
Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Available from: [Link]
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Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. Available from: [Link]
-
Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. MDPI. Available from: [Link]
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